Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate
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Overview
Description
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate is a complex organic compound with the molecular formula C42H86N4O.CH4O4S and a molecular weight of 775.27. This compound is known for its unique structure, which includes an imidazoline ring, stearylamido groups, and a methylsulfate moiety. It is primarily used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate typically involves the reaction of stearylamine with ethylene oxide to form N-stearylamido ethylamine. This intermediate is then reacted with stearic acid to form N-stearylamido ethyl-2-stearyl imidazoline. Finally, the imidazoline compound is quaternized with methyl sulfate to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced imidazolidine compounds, and various substituted imidazolines, depending on the reagents and conditions used.
Scientific Research Applications
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and corrosion inhibitors
Mechanism of Action
The mechanism of action of Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their permeability and fluidity. This can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the compound can interact with proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- N- [1- [Methyl (2-octadecyl-2-imidazolidinyl)amino]ethyl]octadecanamide methylsulfate
- N- (1- (methyl (2-octadecylimidazolidin-2-yl)amino)ethyl)stearamide, methyl hydrogen sulfate
Uniqueness
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate is unique due to its specific combination of stearylamido groups and imidazoline ring, which confer distinct surfactant properties and biological activities. Its ability to integrate into lipid bilayers and interact with proteins makes it particularly valuable in various applications.
Properties
Molecular Formula |
C43H90N4O5S |
---|---|
Molecular Weight |
775.3 g/mol |
IUPAC Name |
methyl hydrogen sulfate;N-[1-[methyl-(2-octadecylimidazolidin-2-yl)amino]ethyl]octadecanamide |
InChI |
InChI=1S/C42H86N4O.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(43-38-39-44-42)46(4)40(3)45-41(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h40,43-44H,5-39H2,1-4H3,(H,45,47);1H3,(H,2,3,4) |
InChI Key |
FDQKJBBOQGAVQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1(NCCN1)N(C)C(C)NC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)O |
Origin of Product |
United States |
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